[1-(3-Bromophenyl)ethyl](prop-2-EN-1-YL)amine
Description
1-(3-Bromophenyl)ethylamine is a secondary amine featuring a 3-bromophenyl group attached to an ethylamine backbone, with a propenyl (prop-2-en-1-yl) substituent.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-3-7-13-9(2)10-5-4-6-11(12)8-10/h3-6,8-9,13H,1,7H2,2H3 |
InChI Key |
SRPOXYJOTYKMNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)ethylamine typically involves the reaction of 3-bromophenylacetonitrile with allylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of 1-(3-Bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(3-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, 1-(3-Bromophenyl)ethylamine is explored for its potential use in treating various diseases. Its derivatives are investigated for their efficacy in targeting specific biological pathways .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with 1-(3-Bromophenyl)ethylamine, differing in substituents, backbone configuration, or halogen placement:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Synthesis Route | Notable Properties | References |
|---|---|---|---|---|---|---|
| 1-(3-Bromophenyl)ethylamine | C₁₁H₁₄BrN | 240.14 g/mol | 3-Bromophenyl, propenyl | Likely Pd-catalyzed coupling | Potential chelating agent | |
| 1-(3-Bromophenyl)prop-2-en-1-amine | C₉H₁₀BrN | 212.09 g/mol | 3-Bromophenyl, propenyl (direct) | Not specified | Reactive alkene for additions | |
| N-Benzyl-3-(3-bromophenyl)prop-2-yn-1-amine | C₁₆H₁₅BrN | 313.21 g/mol | 3-Bromophenyl, propargyl, benzyl | PdCl₂(PPh₃)₂/CuI catalysis | Alkynyl reactivity | |
| 1-(2-Bromophenyl)ethylamine | C₁₂H₁₆BrN | 254.17 g/mol | 2-Bromophenyl, isopropenyl | Not specified | Steric hindrance from ortho-Br | |
| (E)-4-(3-Aminophenyl)-3-buten-1-amine | C₁₀H₁₄N₂ | 162.23 g/mol | 3-Aminophenyl, butenyl | Multi-step alkylation | Enhanced hydrogen bonding |
Electronic and Steric Effects
- Bromine Position : The meta-bromine in the target compound reduces electron density on the aromatic ring compared to para- or ortho-substituted analogs, affecting electrophilic substitution patterns .
- Propenyl vs. Propargyl: The propenyl group enables addition reactions (e.g., hydrohalogenation), while propargyl groups (as in N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine) participate in cycloadditions or Sonogashira couplings .
- Benzyl vs. Alkyl Amines: N-Benzyl derivatives exhibit increased steric bulk and altered solubility compared to non-aromatic amines .
Spectroscopic Trends
While NMR data for the target compound are unavailable, analogs suggest:
Reactivity Highlights
- Alkene Functionalization : The propenyl group undergoes electrophilic additions (e.g., bromination) or Diels-Alder reactions.
- Coordination Chemistry : The amine and bromine may act as ligands for metals like iron(III), as seen in related 3-bromophenylamine complexes .
Biological Activity
1-(3-Bromophenyl)ethylamine is a substituted amine that exhibits significant biological activity due to its unique structural features, including a bromophenyl group and an allyl amine moiety. This compound has garnered interest in medicinal chemistry for its potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula for 1-(3-Bromophenyl)ethylamine is C₁₂H₁₄BrN. Its structure can be represented as follows:
This compound's reactivity is influenced by the presence of both an aromatic ring and an allylic double bond, making it a candidate for various biological interactions.
Biological Activity Overview
Research indicates that 1-(3-Bromophenyl)ethylamine may exhibit several biological activities, including:
- Antidepressant Effects : Similar compounds have shown potential antidepressant activity, suggesting that this compound may influence neurotransmitter pathways.
- Antitumor Activity : Structural analogs have demonstrated anticancer properties, indicating that 1-(3-Bromophenyl)ethylamine might inhibit cancer cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their ability to combat bacterial infections.
The biological activity of 1-(3-Bromophenyl)ethylamine can be attributed to its interaction with various biological targets, including:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing mood and anxiety levels.
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell metabolism, leading to reduced tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Antitumor | Inhibition of cell proliferation in vitro | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Study: Antitumor Activity
In a study examining the effects of similar compounds on cancer cell lines, it was found that derivatives of 1-(3-Bromophenyl)ethylamine exhibited significant cytotoxicity against various tumor types. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, suggesting potential for further development as an anticancer agent.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of compounds related to 1-(3-Bromophenyl)ethylamine. Results indicated that these compounds were effective against multidrug-resistant strains of bacteria, showcasing their potential as new therapeutic agents in combating resistant infections.
Q & A
Q. Table 1. Structural Analogs and Key Features
Q. Table 2. Optimization of Pd-Catalyzed Synthesis
| Catalyst System | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| PdCl₂(PPh₃)₂/CuI | Acetonitrile | 68 | 98.5 |
| Pd(OAc)₂/XPhos | DMF | 82 | 99.1 |
| Pd(dba)₂/BINAP | THF | 58 | 97.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
